molecular formula C9H15N3 B1446645 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine CAS No. 1547089-77-9

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

Cat. No.: B1446645
CAS No.: 1547089-77-9
M. Wt: 165.24 g/mol
InChI Key: XKNFOLBRZXMDNP-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine (CAS 1547089-77-9) is a nitrogen-containing fused heterocyclic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This tetrahydroimidazo[1,2-a]pyridine derivative features a methylamine functional group at the 7-position of the bicyclic scaffold, which is a priority pharmacophore in medicinal chemistry research . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to preserve stability . Compounds within the imidazo[1,2-a]pyridine class are extensively investigated for their significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . This scaffold is present in several marketed pharmaceuticals such as Zolpidem, Zolimidine, and Minodronic Acid, highlighting its therapeutic relevance . The specific structural motif of this compound, featuring a saturated ring system, makes it a valuable intermediate for the design and synthesis of potential bioactive molecules . Its chemical properties also make it a suitable substrate for Lewis acid-catalyzed transformations, including three-component aza-Friedel–Crafts reactions for creating molecular diversity . This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory research and is not intended for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this material with care, referring to the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNFOLBRZXMDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547089-77-9
Record name ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methyl)(methyl)amine
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Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridine derivatives typically proceeds via multi-step reactions involving:

  • Cyclization : Formation of the imidazo[1,2-a]pyridine core by cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes.
  • Functionalization : Introduction of substituents on the nitrogen or carbon atoms of the ring, such as methylamine groups, through alkylation or reductive amination.

For {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine, the key step involves attaching the methylaminomethyl group at the 7-position of the tetrahydroimidazo[1,2-a]pyridine scaffold.

Specific Preparation Approaches

Cyclization to Form the Tetrahydroimidazo[1,2-a]pyridine Core

  • Starting from 2-aminopyridine or its saturated analogs, cyclization with appropriate halogenated carbonyl compounds (e.g., α-chloroketones) under basic conditions yields the imidazo[1,2-a]pyridine ring.
  • The tetrahydro version (5H,6H,7H,8H) indicates partial saturation of the pyridine ring, which can be achieved by hydrogenation or using saturated starting materials.

Introduction of the Methylaminomethyl Group

  • The methylaminomethyl substituent can be introduced via alkylation of the nitrogen atom or via reductive amination of an aldehyde intermediate at the 7-position.
  • For example, a 7-formyl derivative of the imidazo[1,2-a]pyridine can be reacted with methylamine under reductive amination conditions (using reducing agents like sodium cyanoborohydride) to afford the methylaminomethyl substituent.

Representative Synthetic Route (Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-aminopyridine + α-haloketone, base, solvent Formation of imidazo[1,2-a]pyridine core
2 Partial Saturation Catalytic hydrogenation (Pd/C, H2) Formation of tetrahydroimidazo[1,2-a]pyridine
3 Formylation Vilsmeier-Haack or other formylation methods Introduction of aldehyde at 7-position
4 Reductive Amination Methylamine + reducing agent (NaBH3CN) Formation of methylaminomethyl substituent at 7-position

This sequence aligns with general synthetic practices for related heterocyclic amines and is consistent with the structural requirements of the target compound.

Experimental Notes and Optimization

  • pH Control : During extraction and purification, adjusting pH to neutral (around 7) with ammonium hydroxide is recommended to optimize extraction efficiency and compound stability.
  • Solvent Choice : Dichloromethane (CH2Cl2) is commonly used for extraction of organic intermediates.
  • Yields : Yields for such multi-step syntheses can vary; related imidazo[1,2-a]pyridine derivatives show yields ranging from moderate to good (30–70%) depending on substituents and reaction conditions.

Analytical Data for Characterization

Parameter Data
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
SMILES CNCC1CCN2C=CN=C2C1
Standard InChI InChI=1S/C9H15N3/c1-10-7-8-2-4-12-5-3-11-9(12)6-8/h3,5,8,10H,2,4,6-7H2,1H3
Purification Methods Extraction, crystallization, chromatography
Spectroscopic Techniques 1H NMR, 13C NMR, IR, Mass Spectrometry

These data assist in confirming the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Cyclization Condensation of 2-aminopyridine + α-haloketone Base (e.g., K2CO3), solvent (ethanol, DMF) Forms imidazo[1,2-a]pyridine core
Partial Saturation Catalytic hydrogenation Pd/C catalyst, H2 gas Saturates pyridine ring to tetrahydro form
Functionalization Formylation at 7-position POCl3/DMF (Vilsmeier-Haack reagent) Introduces aldehyde group
Reductive Amination Reaction with methylamine + reducing agent Methylamine, NaBH3CN or similar Converts aldehyde to methylaminomethyl group
Purification Extraction, washing, crystallization pH adjustment with ammonium hydroxide, CH2Cl2 extraction Ensures compound purity

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The methylamine group undergoes characteristic nucleophilic reactions:

  • Alkylation/Protonation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    Example :

    Compound+CH3I Compound CH3 +I\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{ Compound CH}_3\text{ }^+\text{I}^-

    Reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Sulfonylation : Forms sulfonamide derivatives with methanesulfonyl chloride:

    Compound+CH3SO2ClCompound SO2CH3+HCl\text{Compound}+\text{CH}_3\text{SO}_2\text{Cl}\rightarrow \text{Compound SO}_2\text{CH}_3+\text{HCl}

    Requires base (e.g., triethylamine) to neutralize HCl.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, DMF, 80°CQuaternary salt75–85%
SulfonylationCH₃SO₂Cl, Et₃N, THFSulfonamide68%

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,2-a]pyridine core undergoes EAS at electron-rich positions (C-2 and C-3):

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at C-3 .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs regioselectively at C-2 .

Mechanistic Insight :
The fused imidazole ring enhances electron density at C-2/C-3, directing electrophiles to these positions. Steric hindrance from the methylamine group slightly modulates reactivity .

Copper-Catalyzed Oxidative Coupling

Reacts with arylboronic acids under Cu(I) catalysis to form biaryl derivatives:

Compound+Ar B OH 2CuI O2Compound Ar\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{CuI O}_2}\text{Compound Ar}

Yields range from 60–78% in aerobic conditions .

Palladium-Mediated C–H Functionalization

Participates in Pd(II)-catalyzed C–H alkylation using alkyl bromides:

Compound+R BrPd OAc 2Compound R\text{Compound}+\text{R Br}\xrightarrow{\text{Pd OAc }_2}\text{Compound R}

Requires norbornene as a transient mediator .

CatalystSubstrateProductEfficiencySource
CuIArylboronic acidBiaryl72%
Pd(OAc)₂Alkyl bromideAlkylated derivative65%

Cyclization and Ring Expansion

  • Formation of Tricyclic Derivatives : Reacts with α,β-unsaturated ketones via Michael addition followed by cyclization to yield fused imidazo-quinoline systems .

  • Photochemical Rearrangement : UV irradiation induces ring expansion to form seven-membered azepine analogs .

Example :

Compound+CH2=CHCOCH3ΔTricyclic imidazo quinoline\text{Compound}+\text{CH}_2=\text{CHCOCH}_3\xrightarrow{\Delta}\text{Tricyclic imidazo quinoline}

Redox Reactions

  • Oxidation : Tertiary amine oxidizes to N-oxide using m-CPBA:

    Compoundm CPBACompound N oxide\text{Compound}\xrightarrow{\text{m CPBA}}\text{Compound N oxide}

    Confirmed by FT-IR (N–O stretch at 950 cm⁻¹).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole.

Comparative Reactivity with Structural Analogs

CompoundSubstituent PositionKey Reactivity DifferencesSource
3-Methyl analog 3-methyl, 7-amineLower EAS activity due to steric hindrance
7-Methanesulfonamide7-SO₂CH₃Enhanced stability in acidic conditions
2-Carboxylic acid2-COOHPreferential decarboxylation over amine reactivity

Scientific Research Applications

Antitumor Activity : Recent studies have demonstrated that derivatives of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine exhibit significant antitumor efficacy. For instance, a study reported a tumor growth inhibition rate of 77.7% when used in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. This suggests potential applications in cancer therapy.

ENPP1 Inhibition : The compound has been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in the cGAS-STING pathway involved in immune response modulation. This inhibition can enhance immune responses in cancer treatments by promoting the expression of downstream target genes like IFNB1 and CXCL10.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Appropriate precursors undergo cyclization under specific conditions to form the imidazo[1,2-a]pyridine core.
  • Functionalization Steps : Subsequent steps introduce the methanamine group to yield the final product.

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Efficacy : In vivo studies showed that compounds similar to this compound significantly inhibited tumor growth when combined with immune checkpoint inhibitors. This combination therapy approach represents a promising avenue for enhancing cancer treatment efficacy.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. For example, studies have indicated that it modulates immune responses through specific molecular interactions that could be leveraged for therapeutic outcomes in oncology.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Ylmethyl vs. 6-Ylmethyl Derivatives

Key differences arise from the substituent position on the imidazo[1,2-a]pyridine scaffold:

Property 7-Ylmethyl (Target) 2-Ylmethyl (CAS 1500012-34-9) 6-Ylmethyl (CAS 1558403-76-1)
Molecular Formula C₉H₁₅N₃ C₉H₁₅N₃ C₉H₁₅N₃
Molecular Weight 165.24 (inferred) 165.24 165.24
CAS Number Not explicitly provided 1500012-34-9 1558403-76-1
Synthetic Accessibility Likely similar to 2-/6-yl analogs via amine-aldehyde condensation Synthesized via multistep routes involving imidazo[1,2-a]pyridine intermediates Similar synthesis, with regioselectivity challenges due to ring saturation

Key Observations :

  • The 2-ylmethyl and 6-ylmethyl isomers share identical molecular formulas and weights, differing only in substituent position.
  • Synthetic routes for these analogs involve imidazo[1,2-a]pyridine intermediates, but regioselectivity must be carefully controlled to avoid cross-isomer formation .
  • The 7-ylmethyl derivative’s biological activity (e.g., receptor binding or metabolic stability) may differ due to steric and electronic effects of the substituent position.

Comparison with Other Imidazo-Pyridine Derivatives

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS 1417635-70-1)
  • Structure : Contains an imidazo[1,5-a]pyridine core (different ring fusion) with an amine at the 7-position.
  • Molecular Formula : C₇H₁₃Cl₂N₃ (vs. C₉H₁₅N₃ for the target compound).
  • Applications : Used as a research compound, highlighting the pharmacological relevance of imidazo-pyridines.
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride (CAS 2044713-61-1)
  • Molecular Weight : Higher (237.72 g/mol) due to the phenyl group, compared to 165.24 for the methylamine-substituted target.

Substituent Effects on Physicochemical Properties

  • Methyl vs. Phenyl Groups : The methylamine substituent in the target compound likely improves solubility in polar solvents compared to bulky phenyl derivatives .
  • Halogenated Derivatives : Fluorinated analogs (e.g., 6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride, CAS 1933473-70-1) exhibit modified electronic profiles, enhancing metabolic stability .

Biological Activity

The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl)methyl(methyl)amine
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated submicromolar inhibitory activity against various tumor cell lines. The most potent compound in this series exhibited IC50 values ranging from 0.09 μM to 0.43 μM across different cancer types .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity. A comprehensive review indicated that these compounds possess antibacterial and antifungal properties that can be utilized in treating infections caused by resistant strains .

Neuropharmacological Effects

The imidazo[1,2-a]pyridine scaffold has been associated with anticonvulsant and analgesic effects. Research indicates that derivatives can modulate neurotransmitter systems effectively .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine core significantly influence biological activity. For example:

  • Substituents : The introduction of various alkyl or aryl groups at specific positions enhances potency against cancer cell lines.
  • Functional Groups : The presence of amine or hydroxyl groups contributes to improved solubility and bioavailability .

Case Studies

  • Anticancer Study : A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against HCC827 (human lung cancer) cells. The study found that certain compounds induced apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Several compounds exhibited significant inhibition zones in agar diffusion assays .

Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity TypeCompound ExampleIC50 Value (μM)Notes
Anticancer6-(imidazo[1,2-a])quinazoline0.09 - 0.43Effective against multiple lines
AntibacterialVarious derivativesVariesEffective against resistant strains
AnticonvulsantSelected derivativesNot specifiedModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare {5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine derivatives?

  • A solvent-free cyclization approach is often used, starting from substituted 4,5-dihydro-1H-imidazol-2-amine hydrobromides (e.g., compounds 3a–3h ). These are reacted with ethyl ethoxymethylenecyanoacetate (EMCA) in the presence of triethylamine (Et₃N) to form intermediates, followed by HCl-mediated cyclization at 120–140°C . Purification involves preparative thin-layer chromatography (TLC) and methanol extraction, though transesterification side reactions may occur during isolation, yielding mixed ethyl/methyl esters .

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?

  • Comprehensive NMR spectroscopy (¹H, ¹³C, HSQC, HMBC, DQF-COSY) is critical. For example, HMBC correlations between H-2 and aromatic substituents on N-1 help confirm regiochemistry, while HSQC assigns protons to carbons. DFT calculations (e.g., B3LYP/6-31G(d,p)) validate NMR chemical shifts and structural assignments .

Q. What are the key stability considerations for imidazo[1,2-a]pyridine derivatives during storage?

  • Derivatives with ester groups (e.g., ethyl/methyl esters) may undergo transesterification under acidic or basic conditions. Storage in inert atmospheres at low temperatures (-20°C) is recommended to minimize degradation. Hydroscopic compounds should be stored with desiccants .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[1,2-a]pyridine synthesis be addressed?

  • Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups on the aryl ring favor cyclization at specific positions. HMBC and NOESY NMR experiments, combined with DFT modeling, resolve ambiguities in tautomer/regioisomer formation .

Q. What computational methods are effective for validating NMR assignments of complex imidazo[1,2-a]pyridine derivatives?

  • DFT-based NMR prediction (e.g., B3LYP/6-31G(d,p)) accurately matches experimental ¹H/¹³C shifts. For instance, discrepancies in C-5/C-6 assignments due to missing HMBC correlations can be resolved by comparing computed vs. observed shifts .

Q. How should contradictory mass spectrometry (MS) data be interpreted for imidazo[1,2-a]pyridines?

  • Fragmentation patterns vary based on substituents. For ethyl esters, dominant [M-H]⁻ ions are observed, while methyl esters show different cleavage pathways. High-resolution MS (HRMS) and isotopic labeling help distinguish between isobaric species .

Q. What strategies mitigate transesterification during purification of ester-containing derivatives?

  • Avoid methanol during extraction if ethyl esters are desired. Use neutral pH conditions and rapid isolation techniques (e.g., flash chromatography instead of prolonged TLC). Transesterification extent correlates with substituent steric effects—bulky groups reduce methanol incorporation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for imidazo[1,2-a]pyridines?

  • Variations often arise from polymorphic forms or solvent inclusion. Cross-validate using differential scanning calorimetry (DSC) and powder XRD. For spectral mismatches, ensure consistent NMR acquisition parameters (e.g., solvent, temperature) and compare with DFT-predicted shifts .

Q. Why do similar imidazo[1,2-a]pyridine derivatives exhibit divergent biological activities?

  • Subtle structural changes (e.g., trifluoromethyl vs. methyl groups) alter electronic properties and binding affinities. Molecular docking studies and quantitative structure-activity relationship (QSAR) models can rationalize these differences .

Methodological Tables

Table 1. Key NMR Assignments for Imidazo[1,2-a]pyridines

Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
H-27.2–7.5115–120C-4, C-8a, N-1 substituent
H-36.8–7.1105–110C-5, C-7
C-8a155–160H-2, H-3

Table 2. Common Side Reactions in Synthesis

Reaction StepSide ReactionMitigation Strategy
CyclizationTransesterificationUse ethanol instead of methanol
PurificationSilica-induced degradationNeutralize silica with NH₃ before use

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine
Reactant of Route 2
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine

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